(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334512-40-1
VCID: VC13536114
InChI: InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1
SMILES: C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol

(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

CAS No.: 1334512-40-1

Cat. No.: VC13536114

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride - 1334512-40-1

Specification

CAS No. 1334512-40-1
Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
IUPAC Name (3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1
Standard InChI Key SZXUAAODEDSBMB-FVGYRXGTSA-N
Isomeric SMILES C1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl
SMILES C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl
Canonical SMILES C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring substituted at the third position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt formation at the pyrrolidine nitrogen improves solubility and stability. Key structural attributes include:

  • Molecular Formula: C11H13F3NHCl\text{C}_{11}\text{H}_{13}\text{F}_3\text{N} \cdot \text{HCl}

  • Molecular Weight: 247.68 g/mol (calculated from atomic masses).

  • Stereochemistry: The (R)-configuration at the chiral center (C3) is critical for its biological activity and synthetic utility .

The trifluoromethyl group (CF3-\text{CF}_3) contributes to electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic protein pockets .

Synthesis and Stereoselective Manufacturing

Organocatalytic Asymmetric Synthesis

A prominent method for synthesizing chiral pyrrolidines involves organocatalyzed 1,3-dipolar cycloaddition reactions. Diphenylprolinol trimethylsilyl ether, in the presence of 3,5-dinitrobenzoic acid, has been employed to achieve high enantiomeric excess (ee > 90%) in analogous trifluoromethyl-pyrrolidine derivatives . For the target compound, a similar strategy could involve:

  • Ketimine Formation: Reacting trifluoroethylamine with a carbonyl precursor.

  • Cycloaddition: Using 2-enals as dipolarophiles to construct the pyrrolidine ring.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Alternative Routes

Patent literature describes synthetic pathways for pyrrolidine derivatives with trifluoromethylphenyl groups via Suzuki-Miyaura coupling or reductive amination . For example, coupling a boronic ester-functionalized pyrrolidine with 4-(trifluoromethyl)phenyl bromide could yield the desired scaffold .

Physicochemical Properties

While direct data for the hydrochloride salt is limited, analog compounds provide insights:

PropertyValue (Analogous Compound)Source
Density1.2 ± 0.1 g/cm³
Boiling Point289.6 ± 40.0 °C
LogP (Partition Coefficient)2.48
SolubilityHigh in polar solvents (due to HCl salt)Estimated

The hydrochloride salt likely exhibits improved aqueous solubility compared to the free base, facilitating formulation for biological testing .

Pharmacological Applications

Enzyme Inhibition

Pyrrolidine derivatives with trifluoromethyl groups have shown activity against bacterial enzymes such as phosphopantetheinyl transferases (PPTases). For instance, ML267, a related compound, inhibits Sfp-PPTase with an IC₅₀ of <1 µM, suggesting potential antibacterial applications . The electron-withdrawing CF3-\text{CF}_3 group enhances target engagement by mimicking natural substrates .

Central Nervous System (CNS) Targets

Chiral pyrrolidines are explored as modulators of neurotransmitter receptors. The (R)-configuration may favor interactions with G protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors, though specific data for this compound requires further study .

Future Directions and Research Gaps

  • Stereoselective Optimization: Improving enantiomeric purity via advanced catalysts (e.g., thiourea-based organocatalysts) .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Screening against kinase or protease libraries to identify novel therapeutic applications .

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